Propargyl p-toluenesulfonate chemical properties and structure
Propargyl p-toluenesulfonate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl p-toluenesulfonate, also known as propargyl tosylate, is a versatile organic compound widely utilized as a reactive intermediate in chemical synthesis. Its utility stems from the presence of two key functional groups: a terminal alkyne (propargyl group) and a good leaving group (tosylate group). This combination allows for the facile introduction of the propargyl moiety into a wide range of molecules through nucleophilic substitution and coupling reactions. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and reactivity of propargyl p-toluenesulfonate, with a focus on its applications in research and development.
Chemical Structure and Properties
Propargyl p-toluenesulfonate is an ester of propargyl alcohol and p-toluenesulfonic acid. The structure consists of a propargyl group (HC≡C-CH₂-) attached to the sulfonate ester of p-toluenesulfonic acid.
Diagram 1: Chemical Structure of Propargyl p-Toluenesulfonate
Caption: 2D structure of propargyl p-toluenesulfonate.
Physical and Chemical Properties
A summary of the key physical and chemical properties of propargyl p-toluenesulfonate is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃S | [1] |
| Molar Mass | 210.25 g/mol | [2] |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.215 g/mL at 20 °C | [2] |
| Boiling Point | 117-121 °C at 0.3 mmHg | |
| Flash Point | 100 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.530 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Not miscible in water. | [1] |
| CAS Number | 6165-76-0 | [1] |
Experimental Protocols
Synthesis of Propargyl p-Toluenesulfonate[3][4]
This protocol describes a safe and economical procedure for the synthesis of propargyl p-toluenesulfonate from propargyl alcohol and tosyl chloride.[3][4]
Materials:
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Propargyl alcohol (1.0 mol, 58 mL)
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Tosyl chloride (1.30 mol, 250 g)
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Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)
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Diethyl ether (1000 mL)
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Nitrogen gas
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Ice bath
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2 L round-bottom flask with mechanical stirrer
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Separatory funnel
Procedure:
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Charge a 2 L round-bottom flask equipped with a mechanical stirrer with propargyl alcohol (58 mL, 1.0 mol), tosyl chloride (250 g, 1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
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Cool the reaction mixture in an ice bath to 0 °C.
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Add NaOH pellets (200 g, 5.00 mol) to the solution in six portions at 0 °C under vigorous stirring.
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Continue stirring the resulting mixture overnight at room temperature.
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Pour the suspension into cold water.
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Separate the aqueous layer and extract it with diethyl ether (2 x 250 mL).
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Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield propargyl p-toluenesulfonate as a dark liquid.
Diagram 2: Experimental Workflow for the Synthesis of Propargyl p-Toluenesulfonate
Caption: A simplified workflow for the synthesis of propargyl p-toluenesulfonate.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of propargyl p-toluenesulfonate is expected to show characteristic signals for the aromatic protons of the tosyl group, the methyl group on the aromatic ring, the methylene (B1212753) protons adjacent to the oxygen, and the acetylenic proton.
Expected Chemical Shifts (CDCl₃):
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Aromatic protons (AA'BB' system): ~7.3-7.8 ppm
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Methylene protons (-O-CH₂-C≡): ~4.7 ppm
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Acetylenic proton (-C≡CH): ~2.5 ppm
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Methyl protons (Ar-CH₃): ~2.4 ppm
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbons of the tosyl group and the propargyl moiety.
Expected Chemical Shifts (CDCl₃):
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Aromatic carbons: ~128-145 ppm
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Acetylenic carbons (-C≡CH): ~75 and 78 ppm
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Methylene carbon (-O-CH₂-C≡): ~58 ppm
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Methyl carbon (Ar-CH₃): ~21 ppm
Infrared (IR) Spectroscopy
The IR spectrum of propargyl p-toluenesulfonate will exhibit characteristic absorption bands for the sulfonate group, the aromatic ring, and the alkyne.
Expected Characteristic IR Bands:
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S=O stretching (sulfonate): ~1360 and 1175 cm⁻¹
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C-O stretching: ~1000-1100 cm⁻¹
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C≡C-H stretching (terminal alkyne): ~3300 cm⁻¹
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C≡C stretching (alkyne): ~2120 cm⁻¹
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Aromatic C-H stretching: ~3000-3100 cm⁻¹
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Aromatic C=C stretching: ~1600 and 1490 cm⁻¹
Mass Spectrometry
Mass spectrometry of propargyl p-toluenesulfonate would likely show the molecular ion peak and characteristic fragmentation patterns.
Expected Fragmentation:
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Molecular Ion (M⁺): m/z = 210
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Loss of propargyl group: m/z = 171 (tosyl cation)
-
Tropylium ion: m/z = 91
Reactivity and Applications
Propargyl p-toluenesulfonate is a key reagent in organic synthesis, primarily utilized for the introduction of the propargyl group.
Nucleophilic Substitution Reactions
The tosylate group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the straightforward synthesis of various propargylated compounds.
Diagram 3: General Nucleophilic Substitution Reaction
Caption: Nucleophilic substitution of the tosylate group.
"Click" Chemistry
The terminal alkyne functionality makes propargyl p-toluenesulfonate a valuable building block for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for forming triazole linkages in drug discovery and materials science.
Polymerization
Propargyl p-toluenesulfonate can act as an initiator in the cationic ring-opening polymerization of certain monomers.
Safety Information
Propargyl p-toluenesulfonate is a chemical that requires careful handling.
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Propargyl p-toluenesulfonate is a highly valuable and versatile reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important tool for researchers and scientists in academia and industry, particularly in the fields of medicinal chemistry and materials science. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding of its properties and applications to aid in its effective and safe utilization.
